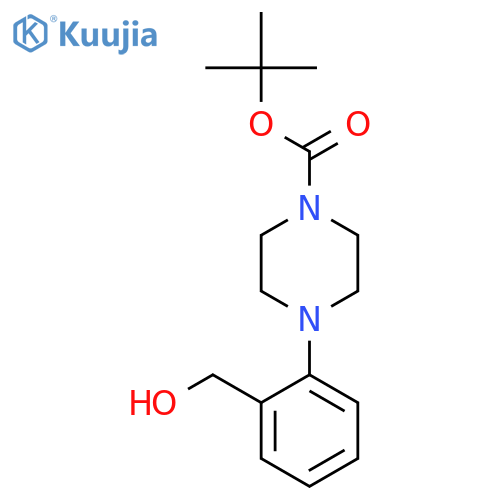Cas no 179250-28-3 (2-(4-N-Boc-piperazinyl)benzyl Alcohol)

179250-28-3 structure
商品名:2-(4-N-Boc-piperazinyl)benzyl Alcohol
2-(4-N-Boc-piperazinyl)benzyl Alcohol 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinecarboxylicacid, 4-[2-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester
- 1-(2-hydroxymethyl-phenyl)-piperazine-4-carboxylic acid tert-butyl-ester
- tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate
- tert-butyl 4-[2-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
- 1-t-butoxycarbonyl-4-(2-hydroxymethylphenyl)-piperazine
- 1-tert-butoxycarbonyl-4-(2-(hydroxymethyl)phenyl)piperazine
- 2-(4-N-Boc-piperazinyl)benzyl alcohol
- 4-(2-Hydroxymethylphenyl)piperazine-1-carboxylic acid t-butyl ester
- 4-(2-hydroxymethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- AC1OFHSD
- CTK4D7229
- PubChem11335
- SureCN615074
- 4-[2-(HYDROXYMETHYL)PHENYL]PIPERAZINE, N1-BOC PROTECTED
- 1-(2-HYDROXYMETHYL-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER
- MQZUQGHXDLMAKT-UHFFFAOYSA-N
- FT-0603800
- 179250-28-3
- 1-boc-4-(2-hydroxymethyl-phenyl)-piperazine
- 1-boc-4-(hydroxymethyl-phenyl)-piperazine
- DTXSID50427804
- tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperazine-1-carboxylate
- SCHEMBL615074
- MS-22252
- 1-Piperazinecarboxylic acid, 4-[2-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester
- 1-t-butoxycarbonyl-4-(2-hydroxymethyl-phenyl)-piperazine
- TERT-BUTYL4-[2-(HYDROXYMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- AKOS015909400
- A3977
- W-206267
- DB-010758
- 2-(4-N-Boc-piperazinyl)benzyl Alcohol
-
- MDL: MFCD06657282
- インチ: InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19H,8-12H2,1-3H3
- InChIKey: MQZUQGHXDLMAKT-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CO
計算された属性
- せいみつぶんしりょう: 292.17900
- どういたいしつりょう: 292.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 53Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 67 °C
- ふってん: 440.9±45.0 °C at 760 mmHg
- フラッシュポイント: 220.5±28.7 °C
- 屈折率: 1.553
- PSA: 53.01000
- LogP: 2.23890
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-(4-N-Boc-piperazinyl)benzyl Alcohol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-N-Boc-piperazinyl)benzyl Alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B663410-100mg |
2-(4-N-Boc-piperazinyl)benzyl Alcohol |
179250-28-3 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663410-500mg |
2-(4-N-Boc-piperazinyl)benzyl Alcohol |
179250-28-3 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B663410-1g |
2-(4-N-Boc-piperazinyl)benzyl Alcohol |
179250-28-3 | 1g |
$ 275.00 | 2022-06-07 |
2-(4-N-Boc-piperazinyl)benzyl Alcohol 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
3. Water
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
179250-28-3 (2-(4-N-Boc-piperazinyl)benzyl Alcohol) 関連製品
- 444582-90-5(1-Boc-4-(2-carboxyphenyl)piperazine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
